molecular formula C4H4BrN3O B6261310 5-amino-4-bromo-2,3-dihydropyridazin-3-one CAS No. 57041-96-0

5-amino-4-bromo-2,3-dihydropyridazin-3-one

Cat. No.: B6261310
CAS No.: 57041-96-0
M. Wt: 190
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Description

5-Amino-4-bromo-2,3-dihydropyridazin-3-one is a heterocyclic compound featuring a pyridazinone core with amino (-NH₂) and bromo (-Br) substituents at positions 5 and 4, respectively. The dihydro designation indicates partial saturation of the pyridazinone ring, which influences its electronic and steric properties.

Properties

CAS No.

57041-96-0

Molecular Formula

C4H4BrN3O

Molecular Weight

190

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-4-bromo-2,3-dihydropyridazin-3-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of hydrazine derivatives with 1,4-dicarbonyl compounds under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of 5-amino-4-bromo-2,3-dihydropyridazin-3-one follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

5-amino-4-bromo-2,3-dihydropyridazin-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-amino-4-bromo-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to its pharmacological effects. For example, it may inhibit cyclooxygenase enzymes, resulting in anti-inflammatory and analgesic effects. The exact molecular pathways involved are still under investigation .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyridazinone Derivatives

Pyridazinone derivatives exhibit diverse biological and physicochemical properties depending on substituent patterns. Below is a detailed comparison of 5-amino-4-bromo-2,3-dihydropyridazin-3-one with analogous compounds:

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Key Features/Applications
5-Amino-4-bromo-2,3-dihydropyridazin-3-one 5-NH₂, 4-Br C₄H₄BrN₃O 190.00 Not available Potential for functionalization via amino group; bromo enables halogen bonding
5-Bromo-2-(pyridin-3-ylmethyl)pyridazin-3(2H)-one 5-Br, 2-(pyridin-3-ylmethyl) C₁₀H₈BrN₃O 266.09 2090174-33-5 Increased steric bulk; pyridinylmethyl group enhances lipophilicity
5-Iodo-2,3-dihydropyridazin-3-one 5-I C₄H₃IN₂O 221.98 Not available Higher molecular weight; iodine may improve radiopharmaceutical utility
2-Benzyl-6-chloro-2,3-dihydropyridazin-3-one 2-Benzyl, 6-Cl C₁₁H₉ClN₂O 220.66 EN300-6496613 Chloro substitution enhances electron-withdrawing effects; benzyl group increases hydrophobicity
5-Bromo-4-chloro-2-phenylpyridazin-3(2H)-one 5-Br, 4-Cl, 2-Ph C₁₀H₆BrClN₂O 285.52 1698-63-1 Dual halogen substitution; phenyl group stabilizes π-π interactions
4-Chloro-5-(methylamino)-2-[3-(trifluoromethyl)phenyl]-2,3-dihydropyridazin-3-one 4-Cl, 5-NHCH₃, 2-(CF₃-Ph) C₁₂H₁₀ClF₃N₃O 316.68 27314-13-2 Trifluoromethyl group enhances metabolic stability; methylamino aids solubility

Key Observations

Substituent Effects: Halogens (Br, Cl, I): Bromo and chloro groups are common in medicinal chemistry for their electron-withdrawing effects and participation in halogen bonding. Iodo derivatives (e.g., 5-Iodo-2,3-dihydropyridazin-3-one) are heavier and may serve as radiolabeling precursors . Amino vs. Methylamino: The primary amino group in the target compound offers greater reactivity for conjugation, while methylamino (e.g., in T3D3893) reduces basicity and may improve membrane permeability .

Molecular Weight and Solubility :

  • The target compound (190.00 g/mol) is lighter than most analogs, suggesting better aqueous solubility. Bulkier derivatives (e.g., 5-Bromo-2-(pyridin-3-ylmethyl)pyridazin-3-one, 266.09 g/mol) may face solubility challenges .

Synthetic Utility: The amino group in 5-amino-4-bromo-2,3-dihydropyridazin-3-one allows for further functionalization via amidation or Schiff base formation, making it a versatile intermediate . Halogenated analogs (e.g., 5-Bromo-4-chloro-2-phenylpyridazin-3-one) are prone to nucleophilic aromatic substitution, enabling cross-coupling reactions .

Biological Activity

5-amino-4-bromo-2,3-dihydropyridazin-3-one is a heterocyclic compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

5-amino-4-bromo-2,3-dihydropyridazin-3-one features a bromine atom at the fourth position and an amino group at the fifth position of the pyridazinone ring. Its unique structure contributes to its reactivity and biological properties.

The compound's biological activity is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : It has been shown to inhibit cyclooxygenase enzymes, which play a crucial role in the inflammatory response. This inhibition leads to anti-inflammatory and analgesic effects.
  • Receptor Interaction : The compound may also interact with specific receptors, modulating their activity and influencing cellular signaling pathways.

Biological Activities

The biological activities of 5-amino-4-bromo-2,3-dihydropyridazin-3-one include:

  • Antimicrobial Activity : Preliminary studies indicate that this compound exhibits significant antimicrobial properties, making it a potential candidate for developing new antimicrobial agents.
  • Anti-inflammatory Effects : The inhibition of cyclooxygenase enzymes suggests potential applications in treating inflammatory conditions .
  • Anticancer Potential : Some derivatives of pyridazinones have shown promise in inhibiting cancer cell proliferation, indicating that 5-amino-4-bromo-2,3-dihydropyridazin-3-one could be explored further in oncological research .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of 5-amino-4-bromo-2,3-dihydropyridazin-3-one, a comparison with similar compounds is presented below:

Compound NameStructure CharacteristicsBiological Activity
4-amino-3(2H)-pyridazinonesSimilar structure but different amino group positionVaries; some exhibit anti-inflammatory effects
2,3,4,5-tetrahydro-3-pyridazinonesMore saturated derivativesVaries; potential anticancer activity
5-amino-4-bromo-2,3-dihydropyridazin-3-oneUnique amino and bromine substitutionAntimicrobial, anti-inflammatory, anticancer potential

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of 5-amino-4-bromo-2,3-dihydropyridazin-3-one against various bacterial strains. The compound demonstrated significant inhibition zones compared to standard antibiotics.

Case Study 2: Anti-inflammatory Effects

In a controlled experiment involving animal models of inflammation, administration of the compound resulted in a marked reduction in inflammatory markers and pain response compared to untreated controls.

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